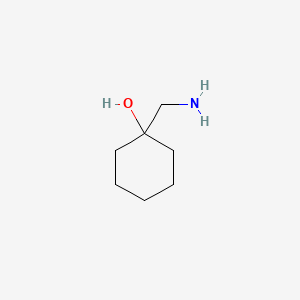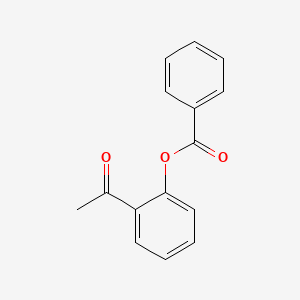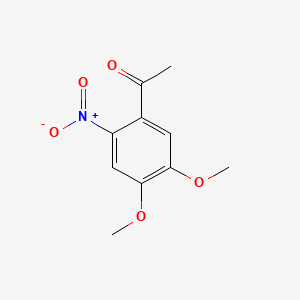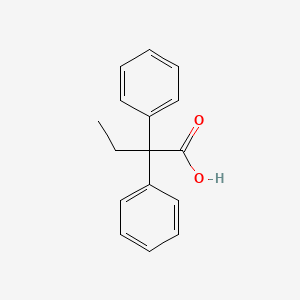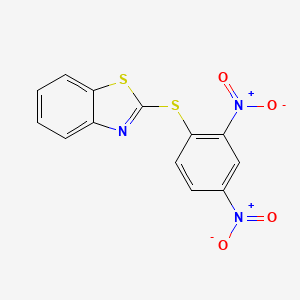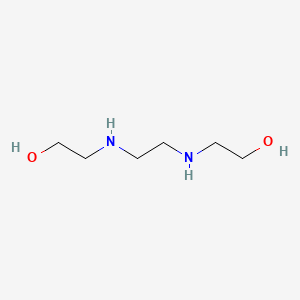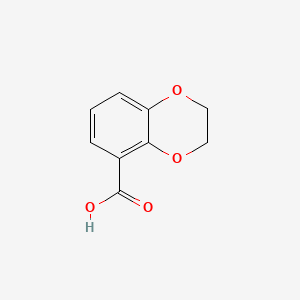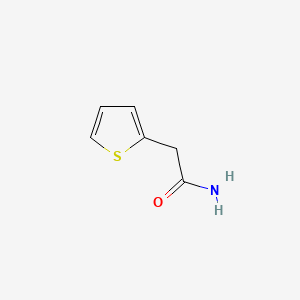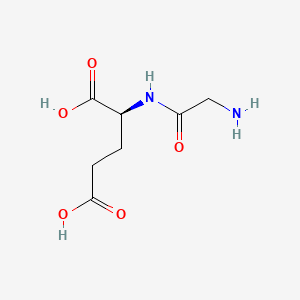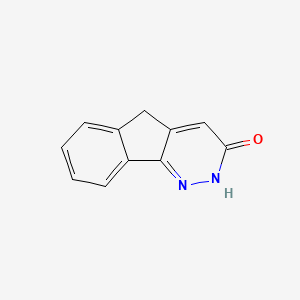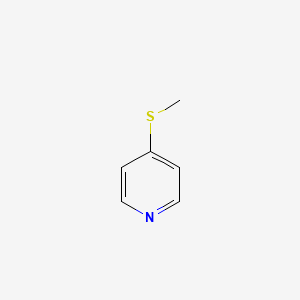
4-(Méthylthio)pyridine
Vue d'ensemble
Description
4-(Methylthio)pyridine is a chemical compound with the molecular formula C6H7NS . It has an average mass of 125.191 Da and a monoisotopic mass of 125.029922 Da . It is also known by other names such as 4-(Methylsulfanyl)pyridin in German, 4-(Methylsulfanyl)pyridine in English, and 4-(Méthylsulfanyl)pyridine in French .
Molecular Structure Analysis
The molecular structure of 4-(Methylthio)pyridine consists of a pyridine ring with a methylthio group attached at the 4-position . The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom .Physical and Chemical Properties Analysis
4-(Methylthio)pyridine has a density of 1.1±0.1 g/cm3, a boiling point of 211.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.9±3.0 kJ/mol and a flash point of 81.4±19.8 °C . The compound has an index of refraction of 1.572 and a molar refractivity of 37.2±0.4 cm3 .Applications De Recherche Scientifique
Cristallographie et analyse structurale
La 4-(Méthylthio)pyridine a été utilisée en cristallographie pour étudier la structure de divers composés chimiques. Sa capacité à former des cristaux stables en fait un outil précieux pour déterminer la disposition tridimensionnelle des atomes dans un composé .
Catalyse en synthèse organique
Ce composé sert de catalyseur dans diverses réactions de synthèse organique. Sa présence peut augmenter les vitesses de réaction et influencer le résultat des voies de synthèse, ce qui le rend crucial dans le développement de nouveaux produits pharmaceutiques et matériaux .
Chimie médicinale
En chimie médicinale, les dérivés de la this compound sont explorés pour leurs propriétés thérapeutiques potentielles. Ils sont étudiés pour leurs rôles dans la conception de médicaments, en particulier dans la synthèse de composés ayant des activités anticancéreuses, anti-inflammatoires et antimicrobiennes .
Agriculture
Les dérivés de la this compound sont étudiés pour leur application en agriculture, en particulier comme composants de pesticides et d'herbicides. Leur efficacité dans la lutte contre les ravageurs et les mauvaises herbes intéresse fortement les chercheurs .
Science des matériaux
Les dérivés du composé sont également importants dans la science des matériaux, où ils sont utilisés pour créer de nouveaux matériaux présentant des propriétés souhaitables telles que la conductivité, la résistance et la durabilité .
Science de l'environnement
En science de l'environnement, la this compound est impliquée dans des études relatives à la dégradation des polluants. Son rôle dans la dégradation des substances dangereuses et la détoxication des environnements est un domaine de recherche essentiel .
Chimie analytique
Enfin, la this compound trouve des applications en chimie analytique en tant que réactif dans divers dosages et analyses chimiques. Elle aide à détecter et à quantifier des substances dans des mélanges complexes .
Recherche en biochimie
En recherche en biochimie, ce composé fait partie d'études portant sur les voies métaboliques et les mécanismes enzymatiques. Sa participation aux réactions biochimiques en fait un composé intéressant pour comprendre la vie au niveau moléculaire .
Propriétés
IUPAC Name |
4-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHSSZMKKXPBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177105 | |
| Record name | Pyridine, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22581-72-2 | |
| Record name | Pyridine, 4-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S9492322 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Methylthio)pyridine in modifying gold electrodes for oxygen reduction reactions?
A1: 4-(Methylthio)pyridine acts as a bridging molecule, enabling the self-assembly of Cobalt(II)phthalocyanine (Co(II)Pc) onto the gold electrode surface []. The sulfur atom in MTP coordinates with the gold surface, while the pyridine nitrogen coordinates axially with Co(II)Pc, forming a monolayer structure. This modification significantly improves the electrocatalytic activity of the electrode towards oxygen reduction.
Q2: How does the use of 4-(Methylthio)pyridine compare to other similar compounds in this application?
A2: Research has shown that the length of the alkyl chain attached to the pyridine ring influences the catalytic activity. Comparing 4-(Methylthio)pyridine (MTP) with 4-(4-methylthiobenzo)pyridine (MTPP), which has a longer alkyl chain, revealed that the electrode modified with MTPP/Co(II)Pc exhibited superior electrocatalytic performance compared to the MTP/Co(II)Pc modified electrode []. This suggests that a longer alkyl chain might facilitate electron transfer processes, enhancing the overall catalytic activity.
Q3: Are there any characterization techniques used to confirm the successful modification of the gold electrode with 4-(Methylthio)pyridine and Co(II)Pc?
A3: While the provided abstracts don't delve into specific characterization techniques, several methods could be employed to confirm the successful modification. These include:
Q4: What are the potential advantages of using a 4-(Methylthio)pyridine modified electrode for electrocatalyzed oxygen reduction compared to other approaches?
A4: This approach holds several potential advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


